
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated alkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 4-bromo-3-chlorobut-2-en-1-yl bromide under controlled conditions to yield the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphonate amine derivative, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Materials Science: It is used in the preparation of advanced materials, such as phosphonate-based polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The phosphonate group can participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Diethyl 2-bromoethylphosphonate
- Diethyl (4-chlorobut-2-en-1-yl)phosphonate
Uniqueness
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds. This dual halogenation allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
79443-88-2 |
|---|---|
Molekularformel |
C8H15BrClO3P |
Molekulargewicht |
305.53 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-diethoxyphosphorylbut-2-ene |
InChI |
InChI=1S/C8H15BrClO3P/c1-3-12-14(11,13-4-2)6-5-8(10)7-9/h5H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
NHKOKQZLGARBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC=C(CBr)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


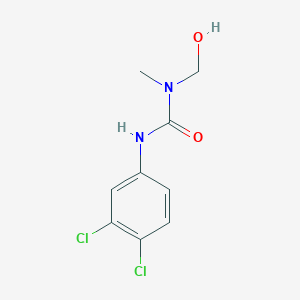

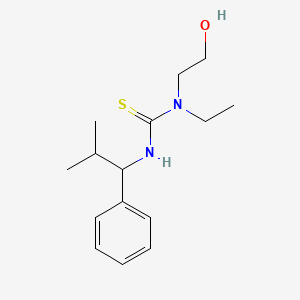
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
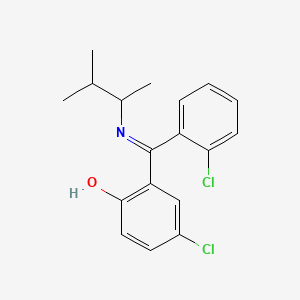
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
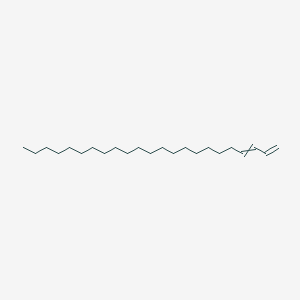
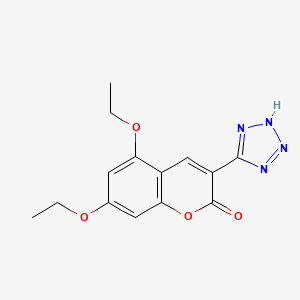
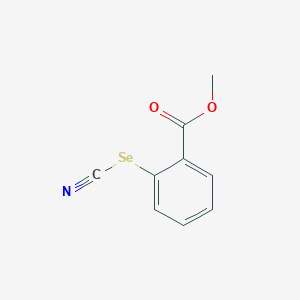
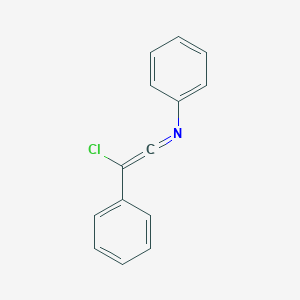
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
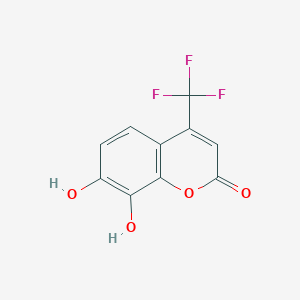
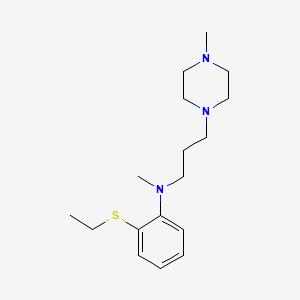
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
